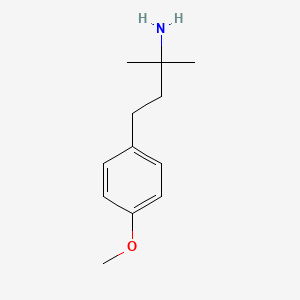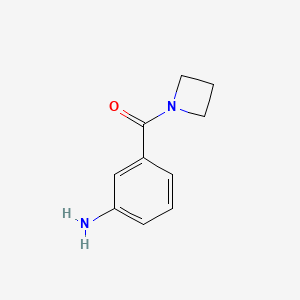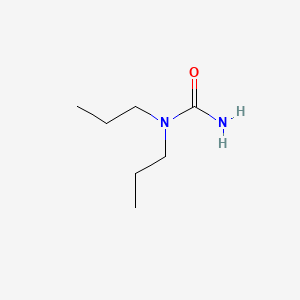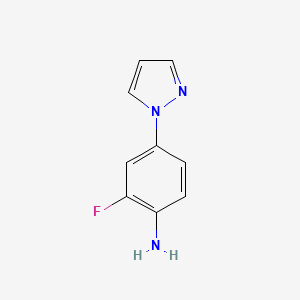![molecular formula C12H20N4 B8787305 1[2-(3-Pyridylmethylamino)ethyl]piperazine CAS No. 6957-13-7](/img/structure/B8787305.png)
1[2-(3-Pyridylmethylamino)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine is a chemical compound that features a piperazine ring and a pyridine ring connected via an ethanamine linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1[2-(3-Pyridylmethylamino)ethyl]piperazine typically involves the reaction of piperazine with 3-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
科学的研究の応用
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1[2-(3-Pyridylmethylamino)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. The pyridine ring can enhance the binding affinity and specificity of the compound .
類似化合物との比較
Similar Compounds
1-(2-Pyridyl)piperazine: Similar structure but lacks the ethanamine linker.
4-Methyl-1-piperazinyl-3-pyridinylmethanamine: Contains a methyl group on the piperazine ring.
Uniqueness
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine is unique due to its specific combination of a piperazine ring, a pyridine ring, and an ethanamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
6957-13-7 |
|---|---|
分子式 |
C12H20N4 |
分子量 |
220.31 g/mol |
IUPAC名 |
2-piperazin-1-yl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H20N4/c1-2-12(10-14-3-1)11-15-6-9-16-7-4-13-5-8-16/h1-3,10,13,15H,4-9,11H2 |
InChIキー |
UJUAARGDLUVXPB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCNCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


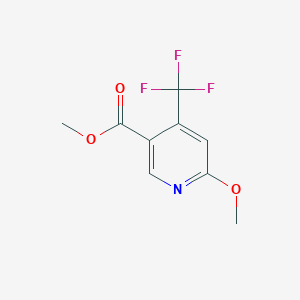
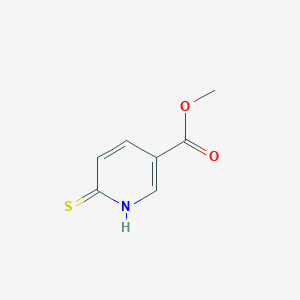
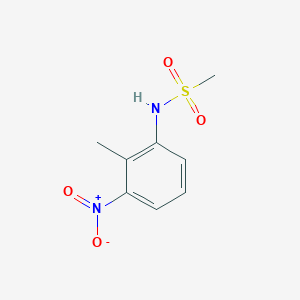
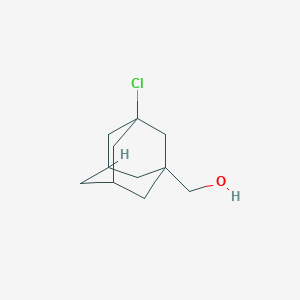
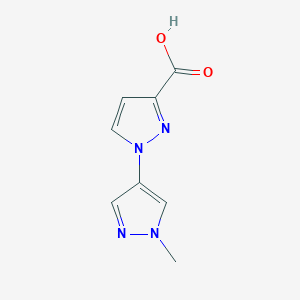
![Benzonitrile, 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chloro-3-fluorophenoxy]-5-chloro-](/img/structure/B8787267.png)
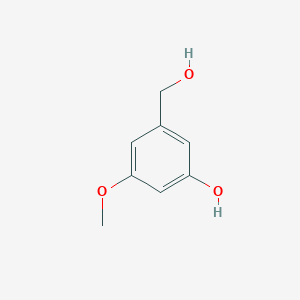
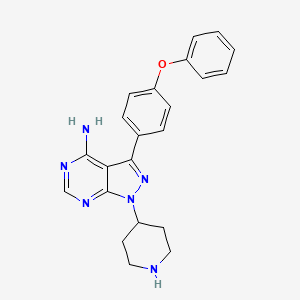
![6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8787278.png)
